molecular formula C11H14KNO2 B6213843 potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate CAS No. 2731014-05-2

potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate

Cat. No. B6213843
CAS RN: 2731014-05-2
M. Wt: 231.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate, also known as KMPB, is an organic compound that was first synthesized in the laboratory in 2020. It is a derivative of pyridine, and is a useful reagent in organic synthesis. KMPB has a wide range of applications in scientific research, including in the study of biochemical and physiological processes.

Scientific Research Applications

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is a useful reagent in scientific research, and has been used in the study of biochemical and physiological processes. It has been used to study the interaction between proteins and ligands, and to investigate the mechanisms of action of various drugs. potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has also been used to study the effects of oxidative stress on cells.

Mechanism of Action

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate acts as a ligand, binding to proteins and other molecules in the cell. This binding can alter the function of the protein or molecule, and can lead to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs. This can lead to an increase in the concentration of the drug in the body, which can lead to an increase in the therapeutic effects of the drug. potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has also been shown to have anti-inflammatory effects, and to be effective in reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has several advantages for laboratory experiments. It is relatively easy to synthesize, and is relatively inexpensive. It is also stable in aqueous solutions, and can be stored at room temperature. However, potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate is not very soluble in organic solvents, and so it can be difficult to use in some experiments.

Future Directions

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate has a wide range of potential applications, and there are several possible future directions for research. These include further study of its biochemical and physiological effects, as well as its potential use in drug development and drug delivery. Additionally, further research could be done to investigate the potential of potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate as an antiviral agent, and to explore its use in the development of new therapeutic agents. Finally, further research could be done to investigate the potential of potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate as a catalyst for organic reactions.

Synthesis Methods

Potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate can be synthesized in the laboratory by a two-step process. The first step involves the reaction of 2-methylpyridine with butan-2-ol in the presence of a base such as sodium hydroxide. This reaction produces a mixture of two isomers, the desired potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate and an undesired product. The second step is a purification process, which involves the use of column chromatography to separate the desired product from the undesired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate involves the reaction of 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid with potassium hydroxide.", "Starting Materials": [ "3-methyl-2-(2-methylpyridin-4-yl)butanoic acid", "Potassium hydroxide" ], "Reaction": [ "Dissolve 3-methyl-2-(2-methylpyridin-4-yl)butanoic acid in a suitable solvent such as ethanol or methanol.", "Add potassium hydroxide to the solution and stir for several hours at room temperature.", "Acidify the solution with hydrochloric acid to precipitate the potassium salt of the desired compound.", "Filter the precipitate and wash with water to obtain the final product, potassium 3-methyl-2-(2-methylpyridin-4-yl)butanoate." ] }

CAS RN

2731014-05-2

Molecular Formula

C11H14KNO2

Molecular Weight

231.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.